[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate
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Overview
Description
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate: is a complex organic compound that features a unique structure combining an oxazole ring with a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide, under acidic or basic conditions.
Attachment of the Methoxybenzoate Group: The oxazole intermediate is then reacted with 4-methoxybenzoic acid or its derivatives, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) under acidic conditions.
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Electrophilic substitution can be facilitated by reagents like AlCl₃ (aluminium chloride) for Friedel-Crafts reactions, while nucleophilic substitution might use bases like NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidative stress, inflammation, or cell signaling.
Comparison with Similar Compounds
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate: can be compared with similar compounds such as:
Cetylpyridinium chloride: Used for its antimicrobial properties.
Domiphen bromide: Known for its use in combating bacterial infections.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of This compound .
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-23-16-7-4-13(5-8-16)20(22)26-12-15-11-18(27-21-15)14-6-9-17(24-2)19(10-14)25-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCYFGCWBQKCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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